molecular formula C11H15ClN2O B5502959 1-(3-Chlorophenyl)-3-(2-methylpropyl)urea

1-(3-Chlorophenyl)-3-(2-methylpropyl)urea

Cat. No.: B5502959
M. Wt: 226.70 g/mol
InChI Key: KLOATSBFXVNNHE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-methylpropyl)urea is a substituted urea derivative characterized by a 3-chlorophenyl group and a 2-methylpropyl (isobutyl) group attached to the urea scaffold. The 3-chlorophenyl substituent introduces aromatic and electron-withdrawing properties, while the 2-methylpropyl group contributes steric bulk and lipophilicity.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8(2)7-13-11(15)14-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOATSBFXVNNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(2-methylpropyl)urea typically involves the reaction of 3-chloroaniline with isobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chloroaniline+isobutyl isocyanateThis compound\text{3-chloroaniline} + \text{isobutyl isocyanate} \rightarrow \text{this compound} 3-chloroaniline+isobutyl isocyanate→this compound

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(2-methylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(2-methylpropyl)urea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-methylpropyl)urea involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-Chlorophenyl)-3-(2-methylpropyl)urea with structurally related urea derivatives, focusing on substituent effects, molecular properties, and synthetic yields.

Structural and Physicochemical Properties

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) ESI-MS/HRMS [M+H]+ Yield (%) Reference
This compound R1 = 3-ClPh; R2 = 2-methylpropyl C11H15ClN2O 226.70 Not reported Inferred
1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (6f) R1 = 4-CNPh; R2 = 3-ClPh C14H10ClN3O 271.70 272.0 88.5
1-(3-Chlorophenyl)-3-(thiazolyl-phenyl)urea (9f) R1 = 3-ClPh; R2 = thiazolyl-phenyl C20H20ClN5OS 428.90 428.2 77.7
3-(2-methylpropyl)-1-(1,2-oxazol-5-yl)urea (MSU-41542) R1 = oxazolyl; R2 = 2-methylpropyl C8H13N3O2 183.21 HRMS: 183.10 Not reported
3-(3-Chlorophenyl)-1,1-diisopropylurea R1 = 3-ClPh; R2 = diisopropyl C13H19ClN2O 254.75 Not reported Not reported

Key Observations:

  • Substituent Effects on Molecular Weight : The thiazolyl-phenyl group in compound 9f increases molecular weight (428.9 g/mol) compared to the target compound (226.7 g/mol), reflecting the impact of heterocyclic substituents .
  • Electron-Withdrawing Groups: Cyanophenyl (6f) and trifluoromethyl (e.g., 6h, 8) substituents enhance polarity and may improve binding to biological targets via dipole interactions .

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